(R)-2-(Oxiran-2-ylmethoxy)benzonitrile
Overview
Description
(R)-2-(Oxiran-2-ylmethoxy)benzonitrile, also known as ODM-201, is a non-steroidal androgen receptor antagonist. It was developed as a potential treatment for prostate cancer, which is known to be dependent on androgens for growth and survival.
Mechanism of Action
(R)-2-(Oxiran-2-ylmethoxy)benzonitrile works by binding to the androgen receptor and preventing the binding of androgens such as testosterone and dihydrotestosterone. This inhibits the growth and survival of androgen-dependent prostate cancer cells. This compound has a high affinity for the androgen receptor and has been shown to be more effective than other anti-androgen therapies in blocking androgen receptor signaling.
Biochemical and Physiological Effects:
This compound has been shown to significantly decrease levels of prostate-specific antigen (PSA), a biomarker for prostate cancer, in patients with advanced prostate cancer. It has also been shown to delay the progression of prostate cancer and improve overall survival in patients with metastatic castration-resistant prostate cancer.
Advantages and Limitations for Lab Experiments
(R)-2-(Oxiran-2-ylmethoxy)benzonitrile has several advantages for lab experiments. It has a high affinity for the androgen receptor and is highly selective for androgen-dependent prostate cancer cells. It also has a favorable safety profile and minimal side effects compared to other anti-androgen therapies. However, this compound is relatively expensive and may not be readily available for all research laboratories.
Future Directions
There are several future directions for the research and development of (R)-2-(Oxiran-2-ylmethoxy)benzonitrile. One potential direction is the investigation of this compound in combination with other therapies for the treatment of prostate cancer. Another direction is the development of this compound analogs with improved pharmacokinetic properties and efficacy. Additionally, the use of this compound in the treatment of other androgen-dependent cancers such as breast and ovarian cancer could also be explored.
In conclusion, this compound is a promising non-steroidal androgen receptor antagonist with potential use in the treatment of prostate cancer. Its high affinity for the androgen receptor and favorable safety profile make it a valuable tool for scientific research. Further investigation and development of this compound and its analogs could lead to improved therapies for androgen-dependent cancers.
Scientific Research Applications
(R)-2-(Oxiran-2-ylmethoxy)benzonitrile has been extensively studied for its potential use in the treatment of prostate cancer. It has been shown to effectively inhibit the growth and survival of androgen-dependent prostate cancer cells both in vitro and in vivo. This compound has also been shown to have a favorable safety profile and minimal side effects compared to other anti-androgen therapies.
Properties
IUPAC Name |
2-[[(2R)-oxiran-2-yl]methoxy]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-4,9H,6-7H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJYXIOVXFBJEP-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504572 | |
Record name | 2-{[(2R)-Oxiran-2-yl]methoxy}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93744-17-3 | |
Record name | 2-{[(2R)-Oxiran-2-yl]methoxy}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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